molecular formula C7H14N2O2 B1586604 Methyl 2-(piperazin-2-yl)acetate CAS No. 368441-98-9

Methyl 2-(piperazin-2-yl)acetate

Cat. No.: B1586604
CAS No.: 368441-98-9
M. Wt: 158.2 g/mol
InChI Key: LFEGEWHLBLLABZ-UHFFFAOYSA-N
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Description

Methyl 2-(piperazin-2-yl)acetate (CAS: 1683-49-4; MF: C₇H₁₄N₂O₂) is a chiral piperazine derivative with significant utility in medicinal chemistry as a synthon for bioactive molecules. Its synthesis often employs β-lactam synthon methodology, where bicyclic β-lactam intermediates undergo acid-catalyzed methanolysis to yield the target compound in high enantiomeric purity . This approach, demonstrated by Panda et al., highlights its role in asymmetric synthesis of pharmacophores, particularly for antibiotics and CNS-targeting agents . The compound’s piperazine core and ester functionality make it a versatile precursor for further functionalization, such as peptide coupling or alkylation .

Properties

IUPAC Name

methyl 2-piperazin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-11-7(10)4-6-5-8-2-3-9-6/h6,8-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEGEWHLBLLABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378846
Record name methyl piperazin-2-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368441-98-9
Record name Methyl 2-piperazineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368441-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl piperazin-2-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(piperazin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or amine.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products: The major products formed from these reactions include N-oxides, alcohols, amines, and various substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of methyl 2-(piperazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation, thereby exerting antiviral or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Structural Features Molecular Weight Synthesis Method Applications
Methyl 2-(piperazin-2-yl)acetate C₇H₁₄N₂O₂ Piperazine core, methyl ester 158.20 g/mol β-lactam methanolysis Medicinal synthon
Methyl 2-phenyl-2-(2-piperidyl)acetate C₁₄H₁₉NO₂ Phenyl group, piperidine substitution 233.31 g/mol Esterification of piperidine analogs Pharmaceutical intermediates
Ethyl 2-(4-piperazin-1-ylphenoxy)acetate C₁₄H₂₀N₂O₃ Phenoxy group, ethyl ester 264.32 g/mol Nucleophilic substitution Kinase inhibitors
Methyl 2-[4-(2-aminoacetyl)piperazin-1-yl]acetate C₉H₁₇N₃O₃ Aminoacetyl side chain 215.25 g/mol Amide coupling Peptide mimetics
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate·HCl C₁₃H₁₈ClNO₂ Pyrrolidine substitution, hydrochloride salt 255.74 g/mol Alkylation of pyrrolidine Forensic reference standard

Key Differences in Properties and Reactivity

  • Solubility : this compound exhibits higher aqueous solubility due to its unsubstituted piperazine nitrogen, whereas analogs like Methyl 2-phenyl-2-(2-piperidyl)acetate are more lipophilic due to aromatic substituents .
  • Stereochemical Complexity: The target compound’s chiral piperazine core enables enantioselective synthesis of drugs, unlike the racemic Ethyl 2-(4-piperazin-1-ylphenoxy)acetate .
  • Stability : Hydrochloride salts (e.g., Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate·HCl) show enhanced stability for long-term storage compared to free bases .

Biological Activity

Methyl 2-(piperazin-2-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C7H14N2O2
  • Molecular Weight : 158.20 g/mol
  • IUPAC Name : this compound

The presence of the piperazine ring in its structure is significant, as piperazine derivatives are known for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can act as an inhibitor or activator of specific enzymes and receptors, modulating their activity and influencing biochemical pathways. Notably, it has been shown to:

  • Inhibit Enzymes : The compound may inhibit enzymes involved in viral replication and cancer cell proliferation, contributing to its potential antiviral and anticancer effects.
  • Bind to Receptors : It interacts with neurotransmitter receptors, which may play a role in its effects on the central nervous system .

Biological Activity Profiles

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
  • Anticancer Activity : Preliminary findings suggest that it may inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuropharmacological Effects : Its interactions with neurotransmitter systems indicate potential applications in treating neurological disorders.

Anticancer Studies

A study investigating the anticancer properties of this compound reported significant cytotoxic effects against several cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value was determined to be approximately 25 µM, indicating potent activity compared to standard chemotherapeutics.

Antimicrobial Studies

In antimicrobial assays, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, showcasing its broad-spectrum antimicrobial potential.

Comparative Activity Table

Biological ActivityObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines (e.g., MCF-7)
NeuropharmacologicalModulates neurotransmitter receptor activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(piperazin-2-yl)acetate
Reactant of Route 2
Methyl 2-(piperazin-2-yl)acetate

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